4-(5-Chlorothiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-(5-Chlorothiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorothiophene ring attached to an oxoimidazolidine ring, which is further substituted with a carboxylic acid group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chlorothiophene-2-carboxylic acid as the starting material.
Reaction Steps:
The carboxylic acid group is first converted to an amine through a reduction reaction.
The resulting amine is then reacted with a suitable carbonyl compound to form the oxoimidazolidine ring.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the thioether group to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: Substitution reactions can occur at the chloro and thioether positions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, altering their activity, and influencing biological processes.
Comparison with Similar Compounds
4-(4-Chlorothiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid: Similar structure but with a different position of the chloro group.
2-Oxoimidazolidine-4-carboxylic acid derivatives: Variations in the substituents on the imidazolidine ring.
Uniqueness: The presence of the chlorothiophene ring in 4-(5-Chlorothiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid provides unique chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c9-5-2-1-4(15-5)8(6(12)13)3-10-7(14)11-8/h1-2H,3H2,(H,12,13)(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRPEEUWHKPOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(C2=CC=C(S2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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